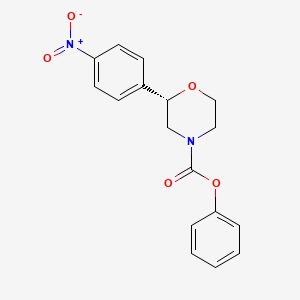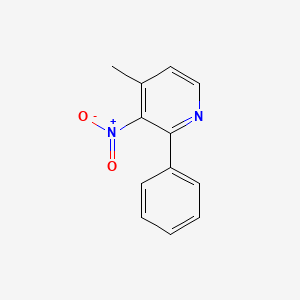
4-Methyl-3-nitro-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-nitro-2-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 3-position, and a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-phenylpyridine typically involves the nitration of 4-Methyl-2-phenylpyridine. One common method includes the reaction of pyridine and its substituted derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water. This method yields 3-nitropyridine derivatives with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-nitro-2-phenylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: 4-Methyl-3-amino-2-phenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-3-nitro-2-phenylpyridine.
Applications De Recherche Scientifique
4-Methyl-3-nitro-2-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-nitro-2-phenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially disrupting their normal function .
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Lacks the methyl and phenyl groups, making it less complex.
4-Methyl-2-phenylpyridine: Lacks the nitro group, resulting in different reactivity.
2-Phenylpyridine: Lacks both the methyl and nitro groups, leading to distinct chemical properties.
Uniqueness: 4-Methyl-3-nitro-2-phenylpyridine is unique due to the presence of all three substituents (methyl, nitro, and phenyl groups) on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other pyridine derivatives .
Propriétés
Numéro CAS |
920979-01-7 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-methyl-3-nitro-2-phenylpyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-7-8-13-11(12(9)14(15)16)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
CZPKSBMVQPNDNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



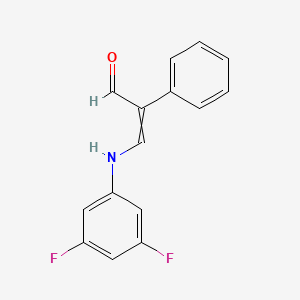
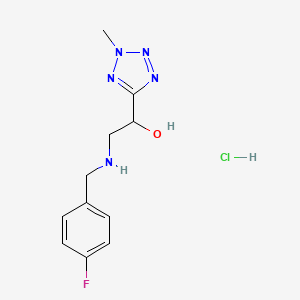
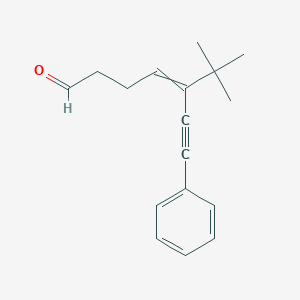
![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)
![4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one](/img/structure/B12621380.png)
![4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12621388.png)



![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)
